N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylidene group attached to a sulfonamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-ethylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The benzylidene group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylbenzylidene)-4-methylbenzenesulfonamide
- N-(2-Ethylbenzylidene)-4-chlorobenzenesulfonamide
- N-(2-Ethylbenzylidene)-4-nitrobenzenesulfonamide
Uniqueness
N-(2-Ethylbenzylidene)-4-methylbenzenesulfonamide is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide, also known as a Schiff base derivative, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, including its antimicrobial, antiviral, anti-inflammatory, and anticancer activities, supported by data tables and research findings.
Overview of the Compound
This compound is synthesized through the condensation reaction between 4-methylbenzenesulfonamide and 2-ethylbenzaldehyde. The compound belongs to the class of sulfonamides, which are known for their diverse pharmacological properties.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains.
Microorganism | Minimum Inhibitory Concentration (MIC) mg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
Aspergillus niger | 30 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action is hypothesized to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
2. Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity.
Virus | IC50 (µM) |
---|---|
Herpes Simplex Virus Type 1 | 12 |
Influenza A Virus | 15 |
Human Coronavirus (229E) | 18 |
The compound demonstrated moderate antiviral activity against several viruses, including Herpes Simplex Virus and Influenza A virus. The proposed mechanism involves interference with viral replication pathways .
3. Anti-inflammatory and Anticancer Activities
Research has indicated that this compound possesses anti-inflammatory properties, potentially making it a candidate for treating inflammatory diseases. In vitro studies have shown that the compound can inhibit the proliferation of cancer cells in various cancer lines.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 25 |
MCF-7 (Breast Cancer) | 30 |
A549 (Lung Cancer) | 28 |
The anti-cancer effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell cycle progression .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of sulfonamide derivatives, including this compound, revealed that modifications in the phenyl ring significantly affected antimicrobial potency. The study utilized a microbroth dilution method to determine MIC values against standard bacterial strains .
Case Study 2: Antiviral Screening
In a comprehensive antiviral screening, this compound was tested against multiple viruses in vitro. The results indicated that the compound exhibited selective inhibition of viral replication without significant cytotoxicity to host cells .
Properties
Molecular Formula |
C16H17NO2S |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[(2-ethylphenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO2S/c1-3-14-6-4-5-7-15(14)12-17-20(18,19)16-10-8-13(2)9-11-16/h4-12H,3H2,1-2H3 |
InChI Key |
QHYXANXZQORSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C=NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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